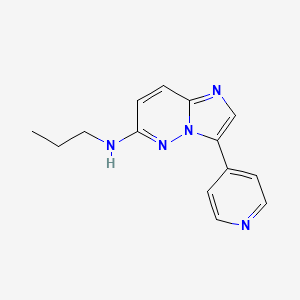
Lck-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lck-IN-1 is a potent inhibitor of lymphocyte-specific protein tyrosine kinase (Lck), which is a member of the Src family of protein tyrosine kinases. Lck plays a crucial role in T-cell receptor signaling and is essential for T-cell development and activation. This compound has been studied extensively for its potential therapeutic applications, particularly in the treatment of diseases involving abnormal T-cell activity, such as autoimmune disorders and certain types of cancer .
Vorbereitungsmethoden
Lck-IN-1 is synthesized through a series of chemical reactions, as detailed in patent WO2007013673A1. The synthetic route involves the formation of fused heterocycles, which are key structural components of the compound . The specific reaction conditions and industrial production methods are proprietary and detailed in the patent.
Analyse Chemischer Reaktionen
Lck-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Wissenschaftliche Forschungsanwendungen
Lck-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Lck in various biochemical pathways.
Biology: Employed in research to understand T-cell receptor signaling and T-cell activation.
Medicine: Investigated for its potential therapeutic applications in treating autoimmune disorders and cancers involving abnormal T-cell activity.
Industry: Utilized in the development of new therapeutic agents targeting Lck
Wirkmechanismus
Lck-IN-1 exerts its effects by inhibiting the activity of lymphocyte-specific protein tyrosine kinase (Lck). Lck is involved in the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) on the T-cell receptor complex, which is a critical step in T-cell activation. By inhibiting Lck, this compound prevents the phosphorylation of ITAMs, thereby blocking T-cell activation and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Lck-IN-1 is unique in its high potency and specificity for Lck. Similar compounds include:
Dasatinib: Another Src family kinase inhibitor with broader specificity.
Bosutinib: A dual Src/Abl kinase inhibitor.
Saracatinib: A selective Src kinase inhibitor. This compound stands out due to its high selectivity for Lck, making it a valuable tool for studying Lck-specific pathways and developing targeted therapies
Eigenschaften
Molekularformel |
C14H15N5 |
|---|---|
Molekulargewicht |
253.30 g/mol |
IUPAC-Name |
N-propyl-3-pyridin-4-ylimidazo[1,2-b]pyridazin-6-amine |
InChI |
InChI=1S/C14H15N5/c1-2-7-16-13-3-4-14-17-10-12(19(14)18-13)11-5-8-15-9-6-11/h3-6,8-10H,2,7H2,1H3,(H,16,18) |
InChI-Schlüssel |
XTMROGQLIVGYKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC1=NN2C(=NC=C2C3=CC=NC=C3)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B11937836.png)
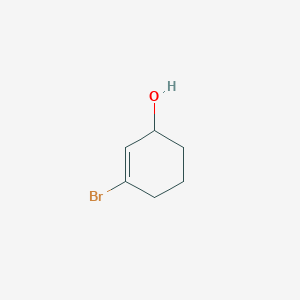
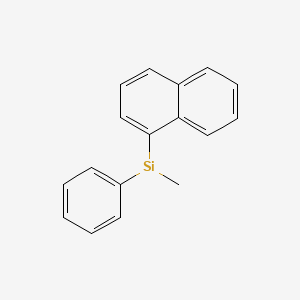
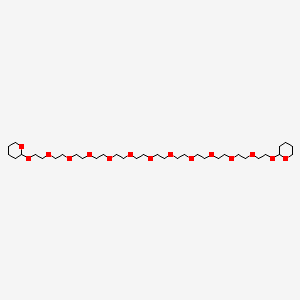
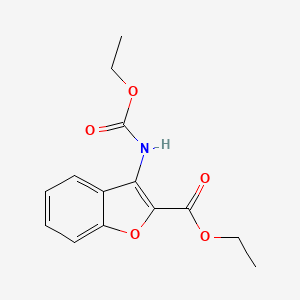


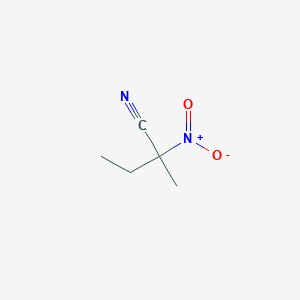
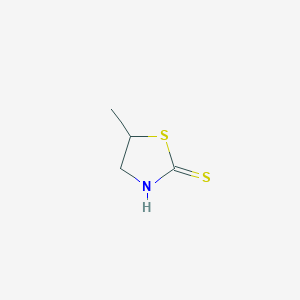
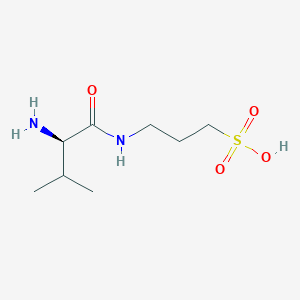



![2-Propenamide, N-[5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]-](/img/structure/B11937928.png)
